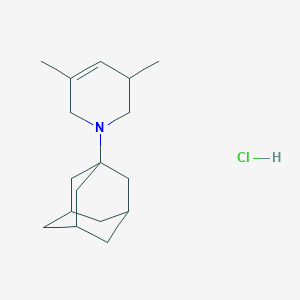

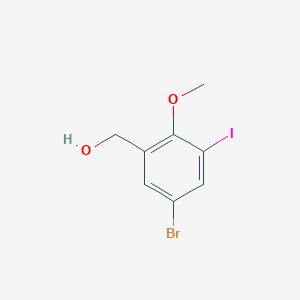

![molecular formula C11H11F3N2O B1527242 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1270700-85-0](/img/structure/B1527242.png)

3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one

Descripción general

Descripción

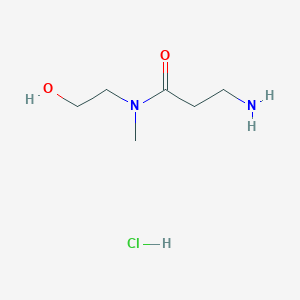

“3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H11F3N2O . It has a molecular weight of 244.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3N2O/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15)10(16)17/h1-4,8H,5-6,15H2 . This indicates that the compound contains a pyrrolidin-2-one ring substituted with an amino group and a 2-(trifluoromethyl)phenyl group.Physical And Chemical Properties Analysis

The compound has a boiling point of 390.2±42.0 °C . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

The chemical reactivity of compounds similar to 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one has been explored in various synthesis processes. For example, the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones resulted in the formation of γ-1H-pyrrolo[3,2-b]pyridines, highlighting the influence of trifluoromethyl groups on electrophilicity and subsequent reaction pathways (De Rosa et al., 2015). This study demonstrates the potential of using similar compounds in regioselective synthesis, leveraging the unique electronic properties imparted by the trifluoromethyl group.

Organocatalytic Reactions

In another study, a combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine and trifluoroacetic acid catalyzed the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing high regio- and enantioselectivity (Chowdhury & Ghosh, 2009). This example illustrates the utility of pyrrolidine derivatives in organocatalysis, particularly in reactions requiring precise control over the stereochemistry of the products.

Radical Chemistry

A series of (amino)(carboxy) radicals with varying electron-withdrawing properties, including those similar to 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one, were synthesized, showcasing the stability and reactivity of such radicals in the presence of air (Mahoney et al., 2015). This research highlights the potential applications of such compounds in radical chemistry, offering insights into the design of stable radical species for various synthetic applications.

Material Science

Compounds with a pyrrolidine core have been employed in the synthesis of polyimides, demonstrating excellent thermal stability, solubility, and mechanical properties (Yan et al., 2011). This suggests that derivatives of 3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one could find applications in the development of new polymeric materials with desirable physical and chemical properties.

Propiedades

IUPAC Name |

3-amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-1-2-4-9(7)16-6-5-8(15)10(16)17/h1-4,8H,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMSGEZKVCWWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

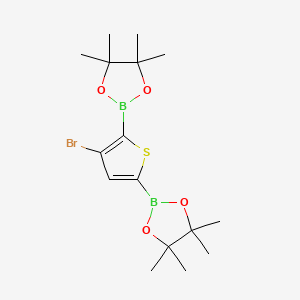

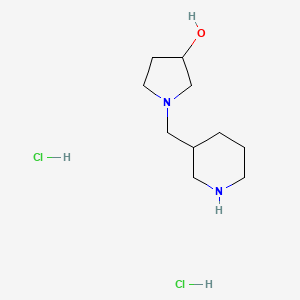

![3-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527160.png)